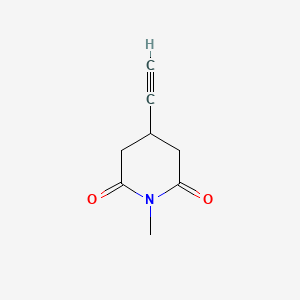
4-Ethynyl-1-methylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1-methylpiperidine-2,6-dione is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethynyl group at the fourth position and a methyl group at the first position on the piperidine ring, along with two ketone groups at the second and sixth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-methylpiperidine-2,6-dione typically involves the alkylation of piperidine derivatives followed by the introduction of the ethynyl group. One common method includes the reaction of 1-methylpiperidine-2,6-dione with ethynyl bromide under basic conditions to introduce the ethynyl group at the fourth position. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethynyl group.
Major Products
The major products formed from these reactions include substituted piperidines, alcohol derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethynyl-1-methylpiperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s effects on cellular pathways are still under investigation, but it is believed to influence signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-4-methylpiperidine-2,6-dione
- 4-Methylpiperidine-2,6-dione
- 4-Ethynyl-1-methylpiperidine hydrochloride
Uniqueness
4-Ethynyl-1-methylpiperidine-2,6-dione is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-ethynyl-1-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C8H9NO2/c1-3-6-4-7(10)9(2)8(11)5-6/h1,6H,4-5H2,2H3 |
InChI Key |
CBCOWFBCPUIWGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(CC1=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B14868215.png)
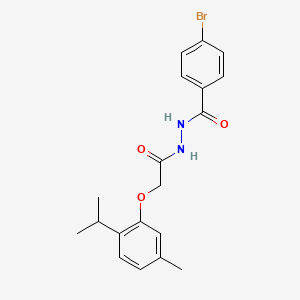
![4-[(benzylamino)methylene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14868221.png)
![8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14868224.png)

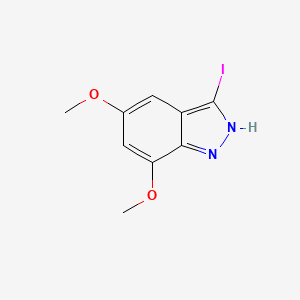
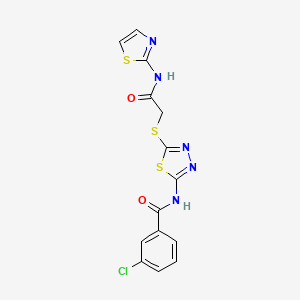
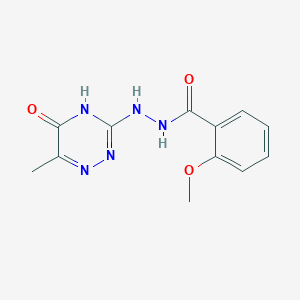
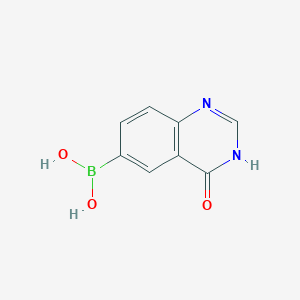
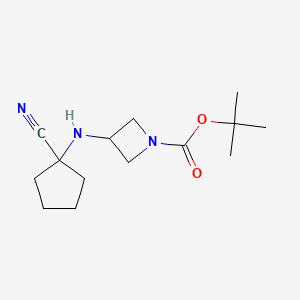
![3-(3,4-dimethoxyphenethyl)-8-methoxy-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14868260.png)
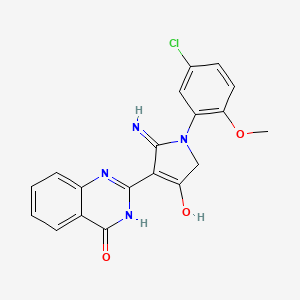

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14868287.png)
